N'-[(3Z)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-9H-xanthene-9-carbohydrazide
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Overview
Description
N’-[(3Z)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-9H-xanthene-9-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes a benzyl group, a bromine atom, and a xanthene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-9H-xanthene-9-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the indole derivative, which is then brominated to introduce the bromine atom. The benzyl group is added through a nucleophilic substitution reaction. The final step involves the condensation of the indole derivative with xanthene-9-carbohydrazide under specific reaction conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-9H-xanthene-9-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents in place of the bromine atom .
Scientific Research Applications
N’-[(3Z)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-9H-xanthene-9-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N’-[(3Z)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-9H-xanthene-9-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various cellular pathways, leading to the desired therapeutic effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
- N’-[(3Z)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide
- N-({N’-[(3Z)-1-benzyl-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide
Uniqueness
What sets N’-[(3Z)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-9H-xanthene-9-carbohydrazide apart from similar compounds is its unique combination of functional groups and its specific molecular structure. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C29H20BrN3O3 |
---|---|
Molecular Weight |
538.4 g/mol |
IUPAC Name |
N-(1-benzyl-5-bromo-2-hydroxyindol-3-yl)imino-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C29H20BrN3O3/c30-19-14-15-23-22(16-19)27(29(35)33(23)17-18-8-2-1-3-9-18)31-32-28(34)26-20-10-4-6-12-24(20)36-25-13-7-5-11-21(25)26/h1-16,26,35H,17H2 |
InChI Key |
WRIDYGOSUVYDOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(=C2O)N=NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
Origin of Product |
United States |
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